molecular formula C15H17N7 B2439398 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415523-14-5

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No. B2439398
CAS RN: 2415523-14-5
M. Wt: 295.35
InChI Key: WQXAXZJOFKKDQC-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile” is a pyrimidine derivative. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . Pyrimidine derivatives have been proven to have diverse biological potential, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions . For instance, a new series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido [3,2:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized by condensation and characterized by UV, IR, and NMR studies .

The most abundant pyrimidines are uracil, cytosine, and thymine .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and target. For example, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on pyrimidine derivatives could include further exploration of their biological activities and potential therapeutic applications. For instance, more research could be done to investigate the neuroprotective and anti-inflammatory properties of certain pyrimidine derivatives . Additionally, new synthetic methods could be developed to create novel pyrimidine derivatives with enhanced biological activity .

properties

IUPAC Name

2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-11-9-14(19-12(2)18-11)21-5-7-22(8-6-21)15-17-4-3-13(10-16)20-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXAXZJOFKKDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile

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